molecular formula C19H29NO4 B1242285 cinnabaramide A

cinnabaramide A

Cat. No.: B1242285
M. Wt: 335.4 g/mol
InChI Key: KAZLTNBVAYOUNF-MUAMBBPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cinnabaramide A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biochemical Properties

Cinnabaramide A is characterized by its unique bicyclic structure that includes a β-lactone moiety. This structural feature is crucial for its biological activity, particularly its ability to inhibit the 20S proteasome, an essential component in cellular protein degradation pathways. The compound's mechanism of action involves binding to the proteasome, leading to disruption of protein turnover and subsequent induction of apoptosis in cancer cells .

Cancer Therapy

This compound has shown promise as an anticancer agent due to its potent inhibitory effects on the proteasome. Proteasome inhibitors are increasingly recognized for their role in cancer treatment as they can induce cell cycle arrest and apoptosis in malignant cells. Studies indicate that this compound exhibits cytotoxicity against various human tumor cell lines, making it a candidate for further development in cancer therapies .

  • Mechanism of Action : By inhibiting the proteasome, this compound disrupts the degradation of pro-apoptotic factors and leads to the accumulation of regulatory proteins that promote apoptosis .

Antifungal Activity

Research has also demonstrated that this compound possesses antifungal properties. It has been shown to inhibit the growth of several fungal species more effectively than some known antifungal agents. This broad-spectrum antifungal activity suggests potential applications in treating fungal infections .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce significant apoptosis at micromolar concentrations, with IC50 values comparable to other established proteasome inhibitors .

  • Example Study : In one study, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, resulting in a notable reduction in cell viability and induction of apoptosis markers .

Structural Modifications for Enhanced Activity

Research efforts have focused on modifying the structure of this compound to enhance its biological activity. For instance, chlorinated analogues have been synthesized and tested, showing improved potency against the proteasome compared to the parent compound .

  • Table 2: Comparison of this compound and Its Chlorinated Analogues
CompoundIC50 (μM)Activity Description
This compound15Moderate proteasome inhibition
Chlorinated Cinnabaramide5Enhanced proteasome inhibition

Properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-hexyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C19H29NO4/c1-3-4-5-9-12-14-16(22)20-19(17(23)24-18(14,19)2)15(21)13-10-7-6-8-11-13/h7,10,13-15,21H,3-6,8-9,11-12H2,1-2H3,(H,20,22)/t13-,14+,15+,18+,19+/m1/s1

InChI Key

KAZLTNBVAYOUNF-MUAMBBPCSA-N

Isomeric SMILES

CCCCCC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O

Canonical SMILES

CCCCCCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Synonyms

cinnabaramide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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